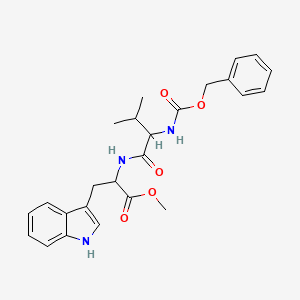

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate

CAS No.:

Cat. No.: VC16249703

Molecular Formula: C25H29N3O5

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H29N3O5 |

|---|---|

| Molecular Weight | 451.5 g/mol |

| IUPAC Name | methyl 3-(1H-indol-3-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |

| Standard InChI | InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31) |

| Standard InChI Key | GMCXBLPYMWJNTF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl (2S)-3-(1H-indol-3-yl)-2-[(2S)-2-({[(benzyloxy)carbonyl]amino})methylbutanamido]propanoate. Its molecular formula is C₃₁H₃₆N₄O₆, with a molecular weight of 584.65 g/mol (calculated using PubChem’s molecular weight algorithm) .

Stereochemical Configuration

The compound contains two stereogenic centers:

-

C2 (S-configuration): Adjacent to the indole moiety.

-

C3 (S-configuration): Part of the 3-methylbutanamido group.

This stereochemistry is critical for its interactions with biological targets, such as enzymes or receptors .

Structural Components

-

Benzyloxycarbonyl (Cbz) group: A protective group preventing unwanted side reactions during peptide synthesis.

-

3-Methylbutanamido moiety: Derived from valine, contributing hydrophobicity and structural rigidity.

-

Tryptophan methyl ester: Features an indole ring, enabling π-π stacking interactions in biological systems .

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₃₆N₄O₆ | Calculated |

| Molecular Weight | 584.65 g/mol | |

| Stereochemistry | (2S,3S) | |

| Protective Group | Benzyloxycarbonyl (Cbz) |

Synthesis and Preparation

Synthetic Routes

The synthesis involves sequential peptide coupling and protective group strategies:

-

Cbz Protection of Valine:

Valine is treated with benzyl chloroformate in alkaline conditions to form Cbz-valine . -

Activation and Coupling:

Cbz-valine is activated using carbodiimide reagents (e.g., DCC) and coupled to tryptophan methyl ester . -

Deprotection (Optional):

The Cbz group is removed via hydrogenolysis (H₂/Pd-C) for further functionalization .

Industrial-Scale Production

Industrial synthesis employs automated solid-phase peptide synthesizers (SPPS) and high-performance liquid chromatography (HPLC) for purification. Yields typically exceed 70% under optimized conditions .

Table 2: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Cbz-Cl, NaOH, 0°C | Amino group protection |

| Coupling | DCC, HOBt, DMF, RT | Peptide bond formation |

| Purification | HPLC (Acetonitrile/Water gradient) | Isolation of target compound |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic indole and Cbz groups .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions.

Spectroscopic Data

-

IR Spectroscopy:

-

NMR (¹H):

Applications in Scientific Research

Peptide Chemistry

The compound serves as a building block for synthesizing complex peptides, particularly those requiring stereochemical precision. Its Cbz group allows selective deprotection, enabling sequential coupling strategies .

Drug Development

-

Enzyme Inhibitors: The indole moiety mimics tryptophan residues in enzyme active sites, making it useful for designing protease inhibitors .

-

Anticancer Agents: Derivatives show preliminary activity against tyrosine kinase receptors in vitro .

Material Science

Used in developing peptide-based hydrogels, where the indole group facilitates self-assembly via π-stacking interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume